
5-(4-BOC-Aminophenyl)-2-cyanophenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-BOC-Aminophenyl)-2-cyanophenol, 95% (4-BOC-APC) is a synthetic compound used for a variety of scientific research applications. It is a white crystalline powder that is soluble in ethanol, dimethyl sulfoxide, and dimethylformamide. 4-BOC-APC has a molecular weight of 285.2 g/mol and a melting point of about 80-82°C. It is also known as 4-tert-Butoxycarbonylaminophenyl-2-cyanophenol, 4-BOC-APC, and 5-(4-tert-Butoxycarbonylaminophenyl)-2-cyanophenol.
Scientific Research Applications
4-BOC-APC is widely used in scientific research for a variety of applications. It is used as a reagent for the synthesis of various heterocyclic compounds, such as quinolines, pyridines, and indolines. It is also used in the synthesis of pharmaceuticals, such as anticonvulsants and anti-inflammatory agents. Additionally, 4-BOC-APC has been used in the synthesis of fluorescent dyes and in the development of sensors for the detection of heavy metals.
Mechanism of Action
4-BOC-APC acts as a nucleophile in the reaction of 4-tert-butoxycarbonyl-aminophenol and cyanobenzene. The 4-tert-butoxycarbonyl-aminophenol is protonated, and the resulting nucleophile attacks the electrophilic carbon of the cyanobenzene. This reaction forms a new carbon-carbon bond, resulting in the formation of 4-BOC-APC.
Biochemical and Physiological Effects
4-BOC-APC is not known to have any direct biochemical or physiological effects. However, the compounds that are synthesized using 4-BOC-APC can have a variety of effects, depending on the specific compound.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-BOC-APC in laboratory experiments is that it is relatively easy to synthesize. It is also relatively inexpensive and can be stored for long periods of time. Additionally, 4-BOC-APC is soluble in a variety of organic solvents, making it a versatile reagent for a variety of reactions. The main limitation of 4-BOC-APC is that it is a relatively unstable compound, which can limit its usefulness in certain reactions.
Future Directions
There are a number of potential future directions for 4-BOC-APC research. One potential direction is to explore ways to improve the stability of the compound, to make it more suitable for use in a wider range of reactions. Additionally, researchers could explore ways to make the synthesis of 4-BOC-APC more efficient and cost-effective. Finally, researchers could investigate the potential applications of 4-BOC-APC in the development of new chemical sensors and fluorescent dyes.
Synthesis Methods
4-BOC-APC is synthesized through the reaction of 4-tert-butoxycarbonyl-aminophenol and cyanobenzene. The reaction is carried out in an organic solvent, such as dimethylformamide, at a temperature of approximately 80-82°C. After the reaction is complete, the product is purified and recrystallized in ethanol.
properties
IUPAC Name |
tert-butyl N-[4-(4-cyano-3-hydroxyphenyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-18(2,3)23-17(22)20-15-8-6-12(7-9-15)13-4-5-14(11-19)16(21)10-13/h4-10,21H,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSPQXHVTOSLEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=C(C=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-BOC-Aminophenyl)-2-cyanophenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

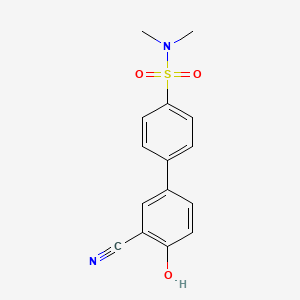



![2-Cyano-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6377329.png)
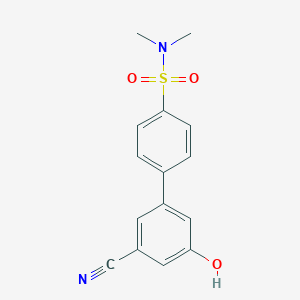
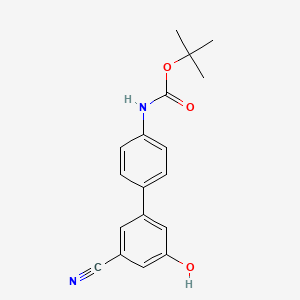
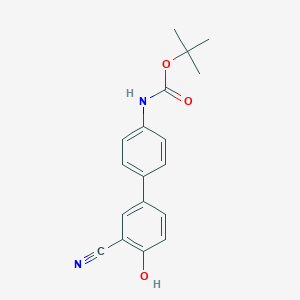
![2-Cyano-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377358.png)
![3-Cyano-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377367.png)

![2-Cyano-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377388.png)
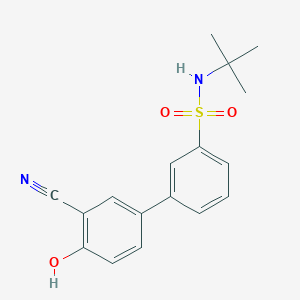
![2-Cyano-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377396.png)